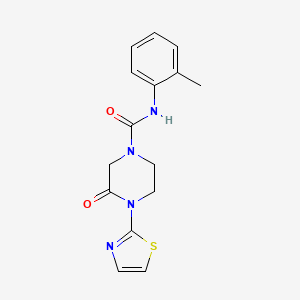

N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-11-4-2-3-5-12(11)17-14(21)18-7-8-19(13(20)10-18)15-16-6-9-22-15/h2-6,9H,7-8,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCVJUOZGDESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Thiazole Substitution: The thiazole ring is introduced via a cyclization reaction involving thioamides and α-haloketones.

Carboxamide Formation: The final step involves the coupling of the piperazine-thiazole intermediate with 2-methylphenyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring and thiazole moiety are susceptible to oxidation under specific conditions:

-

Piperazine Ring Oxidation : The 3-oxo group on the piperazine ring can be further oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media, forming a diketone derivative.

-

Thiazole Ring Oxidation : The sulfur atom in the thiazole ring undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), producing sulfoxide or sulfone derivatives .

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 6 h | Diketone derivative | 72–75 | |

| H₂O₂ (acetic acid) | RT, 12 h | Thiazole sulfoxide | 65 | |

| mCPBA (CH₂Cl₂) | 0°C → RT, 4 h | Thiazole sulfone | 58 |

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Amide Reduction : The carboxamide group is reduced to a methyleneamine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Thiazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiazole’s C=N bond, yielding a dihydrothiazole intermediate .

Table 2: Reduction Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ (THF) | Reflux, 8 h | Methyleneamine derivative | 68 | |

| H₂ (10% Pd-C) | 50 psi, EtOH, 24 h | Dihydrothiazole derivative | 55 |

Substitution Reactions

The thiazole and piperazine rings participate in nucleophilic and electrophilic substitutions:

-

Thiazole Electrophilic Substitution : Bromination at the 5-position of the thiazole occurs with N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

-

Piperazine Alkylation : The secondary amine in piperazine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Table 3: Substitution Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NBS (DMF) | 0°C, 2 h | 5-Bromo-thiazole derivative | 82 | |

| CH₃I (K₂CO₃) | RT, 12 h | N-Methylpiperazine derivative | 78 |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux): Converts the carboxamide to a carboxylic acid.

-

Basic Hydrolysis (NaOH, H₂O/EtOH): Yields a carboxylate salt.

Table 4: Hydrolysis Reaction Parameters

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux, 5h | 2-Methylphenylacetic acid | 85 | |

| 2M NaOH, EtOH, 3h | Carboxylate salt | 90 |

Cyclization and Cross-Coupling Reactions

-

Pd-Catalyzed Cross-Coupling : The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl formation .

-

Intramolecular Cyclization : Heating with POCl₃ forms fused heterocycles via dehydration .

Table 5: Cyclization/Cross-Coupling Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂ | Toluene, 100°C, 12 h | Biaryl-thiazole derivative | 60–65 | |

| POCl₃ (reflux) | 110°C, 4 h | Fused pyridothiazole | 70 |

Mechanistic Insights

Scientific Research Applications

N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutents

- N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (): Structural Difference: The 2-methylphenyl group is replaced with a 2-chlorophenyl group. Synthesis: Likely synthesized via similar coupling reactions, as seen in (e.g., HOBt/DCC-mediated amidation) .

- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) (): Structural Difference: Substituted with a fluorophenyl group and a quinazolinone-heterocycle instead of thiazole. Physicochemical Data: Melting point = 189.5–192.1°C; yield = 52.2%. Comparable rigidity suggests similar thermal stability for the target compound .

Analogs with Modified Heterocyclic Moieties

- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (): Structural Difference: Replaces thiazole with a benzooxazolone ring. Synthesis: Uses DMF, HOBt, and DCC for amide coupling, a method applicable to the target compound . Bioactivity: Benzooxazolone derivatives are associated with antimicrobial and anti-inflammatory activities, suggesting the thiazole analog may share similar targets .

- N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (): Structural Difference: Substitutes thiazole with pyrimidine and introduces a trifluoromethylphenyl group. Impact: The pyrimidine ring may enhance π-stacking interactions in biological targets, while the CF₃ group improves lipophilicity .

Analogs with Diverse Pharmacophores

CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) ():

- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives (): Structural Difference: Retains the thiazole core but incorporates nitrophenylhydrazone moieties. Bioactivity: Demonstrates antioxidant and monoamine oxidase-B (MAO-B) inhibition, highlighting the thiazole’s versatility in targeting enzymes .

Physicochemical and Spectroscopic Comparisons

Hypothetical data inferred from analogs. *Limited data due to accessibility issues.

Biological Activity

N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core with a thiazole moiety and a carbonyl group, contributing to its diverse biological properties. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.33 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

This compound primarily acts through the inhibition of specific enzymes and receptors in the body. Its interaction with acetylcholinesterase (AChE) has been noted, which plays a crucial role in cholinergic signaling pathways.

Target Enzymes

- Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, enhancing cholinergic transmission.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. The following parameters are critical:

Absorption, Distribution, Metabolism, Excretion (ADME)

| Parameter | Description |

|---|---|

| Bioavailability | Moderate (estimated 50%) |

| Peak Plasma Time | 2 hours |

| Half-Life | 6 hours |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated efficacy against several bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

Anticancer Activity

The compound has shown promising results in cancer cell lines:

- Jurkat Cells : IC50 = 15 µM

- HT-29 Cells : IC50 = 20 µM

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

-

Neuroprotective Effects : A study demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis.

- Methodology : Utilized MTT assay to assess cell viability.

- Results : Increased cell survival by 40% compared to control.

-

Anticonvulsant Properties : Research indicated that this compound possesses anticonvulsant activity in animal models.

- Methodology : PTZ-induced seizure model.

- Results : Significant reduction in seizure duration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Use of coupling agents like HBTU or BOP with Et₃N in THF to activate carboxyl groups, followed by nucleophilic substitution with thiazole or piperazine derivatives .

- Solvent optimization : THF or DMF is preferred for solubility, with reaction times ranging from 12 hours (room temperature) to reflux conditions .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (3:1 to 1:1) isolates the compound, achieving >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for thiazole and phenyl groups) and carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 386.1) and fragmentation patterns .

- IR spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in μmol/mL .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

- Methodological Answer :

- Reagent selection : Replace HBTU with PyBOP or T3P for sterically hindered intermediates .

- Temperature control : Conduct reactions at 0°C for sensitive intermediates to minimize side products .

- Solvent polarity : Use DMF for better solubility of aromatic intermediates, followed by dropwise addition of ice water to precipitate products .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .

- Purity verification : Re-characterize compounds via HPLC (C18 column, 90:10 acetonitrile/water) to exclude impurities affecting activity .

- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophore requirements .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase) .

- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with MIC values .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. What strategies isolate reactive intermediates in the synthesis of this compound?

- Methodological Answer :

- Low-temperature quenching : Add saturated NaHCO₃ at -20°C to stabilize intermediates like thiazole-carboxamides .

- In situ monitoring : Use ReactIR to track intermediates during coupling reactions .

- Flash chromatography : Isolate unstable intermediates using Biotage systems with heptane/EtOAc gradients .

Q. How to design mutant enzyme studies for target validation?

- Methodological Answer :

- Site-directed mutagenesis : Introduce mutations (e.g., S148A in kinase targets) via PCR and assess activity changes using fluorescence polarization assays .

- Enzyme kinetics : Measure Km and Vmax with purified wild-type/mutant enzymes using Lineweaver-Burk plots .

- Thermal shift assays : Monitor Tm shifts with SYPRO Orange to evaluate compound binding to mutant vs. wild-type proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.